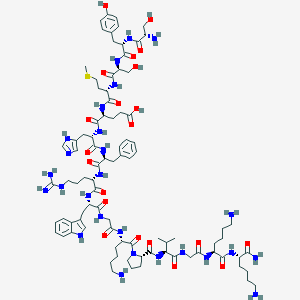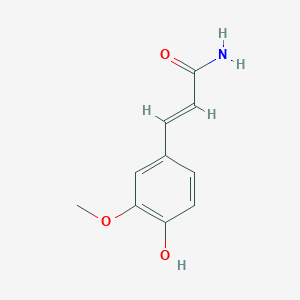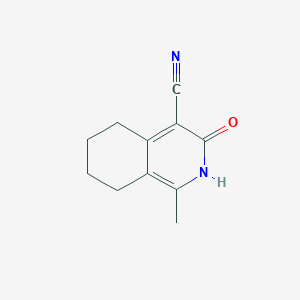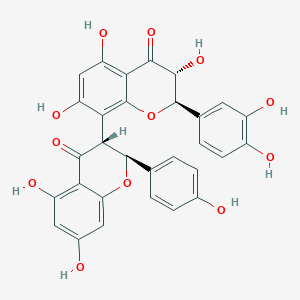![molecular formula C13H9Cl2N B102758 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine CAS No. 5330-37-0](/img/structure/B102758.png)
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine, commonly known as DCEP, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been synthesized using various methods. DCEP has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of scientific research.
作用机制
DCEP exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that are involved in inflammation and pain. DCEP has been shown to selectively inhibit the activity of COX-2, an isoform of the enzyme that is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
DCEP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. DCEP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune response. In addition, DCEP has been shown to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
DCEP has several advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for studying various processes. However, there are also limitations to the use of DCEP in lab experiments. It has been shown to exhibit toxicity at high doses, and its effects on human health are not fully understood.
未来方向
There are several future directions for the use of DCEP in scientific research. One area of interest is the development of new drugs that are based on the structure of DCEP. Another area of interest is the study of the effects of DCEP on different cell types and tissues. Additionally, the effects of DCEP on the immune system and its potential use in the treatment of autoimmune diseases are areas of interest for future research.
合成方法
DCEP can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide to yield DCEP. Another method involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of a base such as sodium hydride, followed by the addition of vinyl magnesium bromide to yield DCEP.
科学研究应用
DCEP has been widely used in scientific research as a tool to study the mechanism of action of various biochemical and physiological processes. It has been shown to exhibit a wide range of effects, including anti-inflammatory, analgesic, and antipyretic effects. DCEP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune response.
属性
CAS 编号 |
5330-37-0 |
|---|---|
产品名称 |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine |
分子式 |
C13H9Cl2N |
分子量 |
250.12 g/mol |
IUPAC 名称 |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-6-4-10(13(15)9-11)5-7-12-3-1-2-8-16-12/h1-9H/b7-5+ |
InChI 键 |
RKOSAWWBEHBDKH-FNORWQNLSA-N |
手性 SMILES |
C1=CC=NC(=C1)/C=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC=NC(=C1)C=CC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC=NC(=C1)C=CC2=C(C=C(C=C2)Cl)Cl |
其他 CAS 编号 |
5330-37-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)





